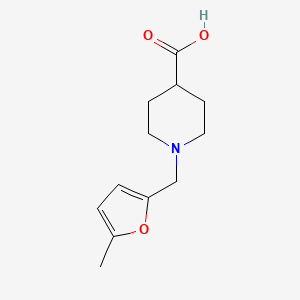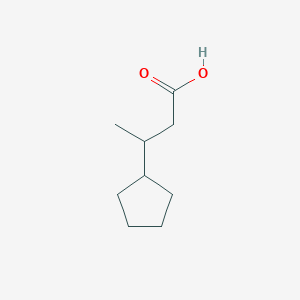
3-Cyclopentylbutanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentylbutanoicacid is an organic compound characterized by a cyclopentyl group attached to a butanoic acid chain. This compound is part of the cycloalkane family, which consists of carbon atoms arranged in a ring structure. Cycloalkanes are known for their stability and unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylbutanoicacid typically involves the reaction of cyclopentylmagnesium bromide with butanoic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Preparation of cyclopentylmagnesium bromide by reacting cyclopentyl bromide with magnesium in dry ether.
- Addition of the prepared Grignard reagent to a butanoic acid derivative, such as butanoyl chloride, under anhydrous conditions.
- Acidic workup to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions
3-Cyclopentylbutanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylbutanoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopentyl ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Cyclopentylbutanoic acid derivatives.
Reduction: Cyclopentylbutanol.
Substitution: Halogenated cyclopentylbutanoic acids.
科学研究应用
3-Cyclopentylbutanoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
作用机制
The mechanism of action of 3-Cyclopentylbutanoicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
Enzyme inhibition: Inhibiting enzymes involved in metabolic processes, leading to altered cellular functions.
Gene expression: Affecting the expression of genes related to inflammation, pain, and other physiological responses .
相似化合物的比较
Similar Compounds
Cyclopentylpropanoic acid: Similar structure but with a shorter carbon chain.
Cyclopentylacetic acid: Another cyclopentyl derivative with different chemical properties.
Cyclopentylmethylamine: Contains a cyclopentyl group but with an amine functional group instead of a carboxylic acid .
Uniqueness
3-Cyclopentylbutanoicacid is unique due to its specific combination of a cyclopentyl ring and a butanoic acid chain, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC 名称 |
3-cyclopentylbutanoic acid |
InChI |
InChI=1S/C9H16O2/c1-7(6-9(10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) |
InChI 键 |
VELADEJPRMSHTF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)C1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




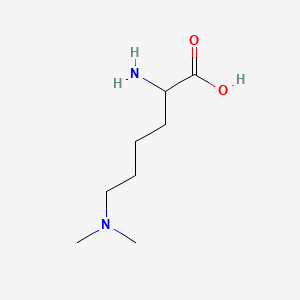
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
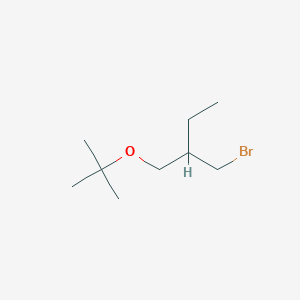
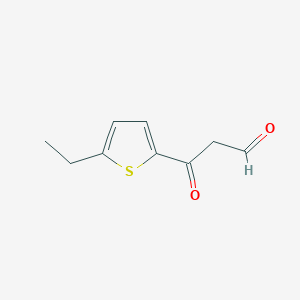
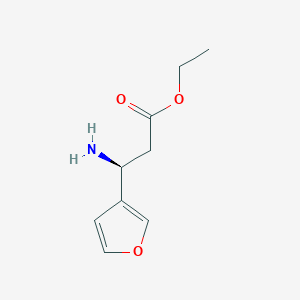
![1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13633695.png)

![2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
